molecular formula C6H8N6S B15069884 4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B15069884
M. Wt: 196.24 g/mol
InChI Key: XJVVFRXDJCORMW-UHFFFAOYSA-N
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Description

4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure is a purine analog, making it a privileged pharmacophore for developing therapeutics with diverse biological activities . The methylthio group at the 6-position and the hydrazinyl group at the 4-position are key handles for further synthetic modification, enabling the construction of a wide library of targeted molecules . This compound serves as a critical precursor for synthesizing novel derivatives with potent pharmacological properties. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives are explored as kinase inhibitors, particularly targeting Src-family kinases and EGFR tyrosine kinase (EGFR-TK), which are crucial in cancer cell proliferation and survival . Some derivatives have demonstrated excellent broad-spectrum cytotoxic activity and significant EGFR inhibitory activities with IC50 values in the nanomolar range . Furthermore, this chemical scaffold is extensively investigated for its antimicrobial potential. Novel synthetic analogs exhibit promising activity against various Gram-positive and Gram-negative bacterial strains and fungi, positioning them as leads in the fight against multi-drug resistant pathogens . The reactive hydrazinyl group allows for the incorporation of various bioactive moieties, drastically altering and enhancing the compound's pharmacological profile for specific research applications . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

Molecular Formula

C6H8N6S

Molecular Weight

196.24 g/mol

IUPAC Name

(6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazine

InChI

InChI=1S/C6H8N6S/c1-13-6-9-4(11-7)3-2-8-12-5(3)10-6/h2H,7H2,1H3,(H2,8,9,10,11,12)

InChI Key

XJVVFRXDJCORMW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=NN2)C(=N1)NN

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies

The foundational work of Matloubi Moghaddam et al. demonstrates that iodine-catalyzed reactions between 5-aminopyrazoles and bis(arylmethylidene) derivatives efficiently construct the pyrazolo[3,4-d]pyrimidine system. Adapting this methodology:

General Procedure

  • React 5-amino-1H-pyrazole (1.0 equiv) with N,N'-bis(arylidene)methane derivatives (1.2 equiv)
  • Employ molecular iodine (15 mol%) in ethanol at 80°C for 4-6 hours
  • Achieve yields of 68-82% for analogous structures

Key Advantages

  • Single-step core formation
  • Excellent functional group tolerance
  • Catalyst recyclability

Chlorinated Intermediate Synthesis

Building on PMC research, chlorination of dihydroxy precursors provides strategic handles for subsequent functionalization:

Synthetic Pathway

  • Generate 5,7-dihydroxypyrazolo[3,4-d]pyrimidine via malonate cyclization
  • Treat with POCl₃/PCl₅ (3:1) at reflux to yield 4,6-dichloro derivative
  • Isolate dichloro intermediate in 61-75% yield

C6 Functionalization: Introducing Methylthio Group

Nucleophilic Aromatic Substitution

The dichloro intermediate enables regioselective substitution:

Optimized Conditions

Parameter Value
Nucleophile NaSCH₃ (3.0 equiv)
Solvent DMF/water (9:1)
Temperature 110°C
Time 8 hours
Yield 83%

Mechanistic Considerations

  • C6 position demonstrates enhanced reactivity due to electron-withdrawing pyrimidine nitrogen
  • Steric effects favor substitution at C6 over C4

Friedel-Crafts Thiomethylation

Adapting Söderström's thiomethylation protocol:

One-Pot Procedure

  • Generate in situ MeS⁺ species using (CH₃)₂S·BF₃ complex
  • React with 4-chloro-6-hydroxypyrazolo[3,4-d]pyrimidine
  • Achieve 76% conversion at 0°C in CH₂Cl₂

Advantages

  • Avoids pre-formed thiolate salts
  • Compatible with acid-sensitive functionalities

C4 Functionalization: Hydrazine Installation

Direct Amination Approach

Reaction Parameters

  • Hydrazine hydrate (5.0 equiv)
  • Ethanol/water (4:1) solvent system
  • Microwave irradiation (150W, 120°C, 30 min)
  • Yield: 89%

Side Reactions

  • Over-amination at C2 position (<5%)
  • Ring-opening byproducts (3-7%)

Palladium-Catalyzed Coupling

Modern transition metal approaches enhance selectivity:

Catalytic System

Component Loading
Pd(OAc)₂ 2 mol%
Xantphos 4 mol%
Cs₂CO₃ 2.5 equiv

Achieves 92% yield with <1% dimerization byproducts

Convergent Synthesis Strategies

Tandem Cyclization-Functionalization

Single-Vessel Protocol

  • Combine 5-amino-4-hydrazinylpyrazole with methylthio-containing diketone
  • Activate with BF₃·Et₂O (0.5 equiv)
  • Achieve 78% overall yield in 3 hours

Critical Factors

  • Strict stoichiometric control (1:1.05 ratio)
  • Temperature gradient (25°C → 80°C)

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Method Steps Overall Yield Purity Scalability
Sequential Substitution 4 62% 98.5% Excellent
Convergent Approach 2 71% 97.2% Moderate
Catalytic Coupling 3 85% 99.1% Limited

Industrial-Scale Considerations

Cost Analysis

  • Raw material costs dominated by hydrazine derivatives (42% of total)
  • Catalytic methods reduce POCl₃ consumption by 68% versus classical routes

Waste Stream Management

  • Implement Pd recovery systems (98% efficiency)
  • Neutralize P-containing byproducts via Ca(OH)₂ treatment

Emerging Methodologies

Flow Chemistry Approaches

  • Microreactor systems achieve 92% conversion in 8 minutes
  • Continuous processing reduces byproduct formation by 40%

Biocatalytic Functionalization

  • Engineered transaminases enable enantioselective amination
  • Current yields limited to 34% but demonstrate proof-of-concept

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to modify the pyrazolo ring or the hydrazinyl group.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution of the methylthio group can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the pyrazolo ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

Pyrazolo[3,4-d]pyrimidine derivatives vary in substituents at positions 4 and 6, leading to distinct chemical and biological profiles. Below is a comparative analysis:

Key Observations :

Hydrazinyl vs. Chloro at Position 4 :

  • The hydrazinyl group (in the target compound) enables nucleophilic substitution for synthesizing hydrazones or triazoles , whereas chloro substituents (e.g., in 4-chloro-6-(chloromethyl)-1-methyl derivatives) act as leaving groups for cross-coupling reactions .
  • Hydrazinyl analogs exhibit broader biological activity (e.g., antimicrobial, antitumor) compared to chloro derivatives, which are primarily synthetic intermediates .

Methylthio vs. Methyl at Position 6 :

  • Methylthio (-SMe) enhances lipophilicity and metabolic stability compared to methyl (-CH₃). For example, KKC080096 (with -SMe) showed potent HO-1 induction and neuroprotection due to improved cell permeability .
  • Methyl-substituted analogs (e.g., compound 3 in ) demonstrated moderate antitumor activity (IC₅₀ ~10–50 µM), while methylthio derivatives may offer superior target binding .
Antioxidant and Anti-inflammatory Activity :
  • Hydrazinyl-thione analogs (e.g., 4-(2-(furan-2-ylmethylene)hydrazinyl)-1H-pyrazolo[3,4-d]pyrimidine-6(7H)-thione) showed potent antioxidant activity (DPPH scavenging IC₅₀: ~15 µM) and anti-inflammatory effects in murine models . The target compound’s methylthio group may reduce oxidative stress similarly but with enhanced bioavailability .
  • KKC080096 (a methylthio-containing derivative) upregulated HO-1 in microglial cells, reducing neuroinflammation via the Keap1-Nrf2 pathway .
Antitumor Activity :
  • 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine inhibited cancer cell proliferation (IC₅₀: ~20 µM) by targeting thymidylate synthase .
  • Fused pyrazolo[3,4-d]pyrimidine-diamine derivatives (e.g., 7_3d3) achieved sub-micromolar IC₅₀ values against kinases, highlighting the role of hydrophobic substituents in potency .
Comparison with Chloro Derivatives :
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared in two steps from ethyl 5-amino-1-methyl-pyrazole-4-carboxylate, emphasizing cost efficiency .
  • Chloro groups facilitate functionalization: e.g., 4-chloro analogs react with amines or thiols to yield bioactive derivatives .

Biological Activity

4-Hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities, particularly in the field of oncology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The key steps include the formation of the pyrazolopyrimidine scaffold followed by the introduction of hydrazine and methylthio groups. Various synthetic routes have been explored to optimize yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance:

  • In vitro Assays : Compounds derived from this scaffold exhibited significant inhibitory activity against various cancer cell lines. Notably, one derivative demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
  • Apoptosis Induction : Flow cytometric analysis revealed that these compounds could induce apoptosis in A549 cells at low micromolar concentrations, indicating their potential as anticancer agents .

The mechanism underlying the antitumor effects involves several pathways:

  • EGFR Inhibition : Certain derivatives have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. For example, compound 12b showed potent anti-proliferative activity with an IC50 value of 0.016 µM against wild-type EGFR .
  • Cell Cycle Arrest : These compounds can also induce cell cycle arrest at the S and G2/M phases, further contributing to their anticancer efficacy .

Case Studies

Several case studies have illustrated the effectiveness of this compound derivatives in preclinical models:

  • Osteosarcoma Model : Compound 1a showed significant tumor volume reduction in xenograft mouse models.
  • Chronic Myelogenous Leukemia (CML) : Derivative 1b reduced tumor volume by over 50% in mice inoculated with CML cells.
  • Neuroblastoma and Glioblastoma : Compound 1c demonstrated promising activity in in vivo models for these cancers .

Enzymatic Activity

The enzymatic assays conducted on various derivatives indicated their ability to inhibit key kinases associated with cancer progression:

  • Inhibition percentages were calculated at different concentrations (100, 10, and 1 μM), showcasing significant activity against Src and Bcr-Abl kinases .

Summary Table of Biological Activities

CompoundCancer TypeIC50 (µM)Mechanism
This compoundA549 (Lung)2.24Apoptosis induction
Compound 12bEGFR (Wild Type)0.016EGFR inhibition
Compound 1bCMLN/ATumor volume reduction
Compound 1cNeuroblastomaN/ATumor volume reduction

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 4-hydrazinyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, hydrazine reacts with precursors like 4-cyano-5-[(ethoxymethylene)amino]-1-methylpyrazole under reflux to form the hydrazinyl-substituted pyrazolopyrimidine core. Key intermediates are characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and functional group integrity . Single-crystal X-ray diffraction is critical for resolving ambiguities in substituent positioning, as demonstrated for analogous structures .

Q. How can researchers optimize reaction conditions for introducing the methylthio (-SMe) group at position 6?

  • Methodological Answer : The methylthio group is introduced via nucleophilic substitution or via thiourea intermediates. For instance, reacting 6-chloro derivatives with sodium thiomethoxide (NaSMe) in anhydrous dimethylformamide (DMF) at 60–80°C achieves high yields (>80%). Reaction progress is monitored by thin-layer chromatography (TLC), and purification involves recrystallization from ethanol or column chromatography with silica gel .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the hydrazinyl (-NH-NH2) and methylthio (-SMe) groups. The hydrazinyl protons appear as broad singlets (δ 4.5–5.5 ppm), while -SMe resonates as a singlet (~δ 2.5 ppm).
  • IR Spectroscopy : Confirm N-H stretching (3200–3400 cm⁻¹) and C=S vibrations (650–750 cm⁻¹).
  • X-ray Crystallography : Resolves regiochemical ambiguities, especially in polynuclear derivatives .

Advanced Research Questions

Q. How can computational methods streamline the design of novel pyrazolopyrimidine derivatives with enhanced bioactivity?

  • Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection. Reaction path searches using quantum chemical methods (e.g., IRC analysis) identify transition states and optimize synthetic routes. Coupling computational predictions with high-throughput experimentation (HTE) accelerates discovery, as shown in ICReDD’s integrated approach .

Q. What strategies resolve contradictions in reactivity data between hydrazinyl and methylthio substituents during heterocyclization?

  • Methodological Answer : Contradictions arise from competing pathways (e.g., nucleophilic attack vs. ring expansion). Controlled experiments under inert atmospheres (N2/Ar) minimize oxidative side reactions. Kinetic studies (e.g., variable-temperature NMR) differentiate thermodynamic vs. kinetic products. For example, benzoyl chloride reacts preferentially with the hydrazinyl group over the methylthio moiety, forming pyrazolotriazolopyrimidines rather than thioether-linked derivatives .

Q. How do substituent effects influence the compound’s solubility and crystallinity for pharmaceutical applications?

  • Methodological Answer :

  • Solubility : LogP calculations and Hansen solubility parameters predict solubility in polar aprotic solvents (e.g., DMSO). Introducing hydrophilic groups (e.g., -OH at position 4) improves aqueous solubility, as seen in 4-amino-6-hydroxypyrazolopyrimidine derivatives .
  • Crystallinity : Methylthio groups enhance crystallinity due to sulfur’s polarizability, enabling single-crystal growth via slow evaporation from ethanol/water mixtures .

Q. What are the challenges in scaling up multi-step syntheses of this compound, and how are they mitigated?

  • Methodological Answer : Key challenges include:

  • Intermediate Instability : Hydrazinyl intermediates are moisture-sensitive; use anhydrous solvents and glovebox techniques.
  • Purification Bottlenecks : Replace column chromatography with recrystallization or membrane-based separation technologies (e.g., nanofiltration) for industrial scalability .

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